molecular formula C32H48N2O23 B598655 Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP CAS No. 148705-09-3

Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP

Cat. No. B598655
CAS RN: 148705-09-3
M. Wt: 828.727
InChI Key: UUSZRTFVRDAQGP-RMCKFCKISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP involves the transfer of galactose from UDP-galactose to acceptor sugars, such as N-Acetyl-glucosamine (GlcNAc), in a beta(1-4) linkage .


Molecular Structure Analysis

The molecular structure of Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP is complex and involves multiple sugar units linked together. The lactosylceramide (LacCer: Galβ1-4Glcβ1-1Cer) is used as a common acceptor substrate and is elongated by different glycosyltransferases, thereby defining the classes of glycosphingolipids with their respective core structures .


Chemical Reactions Analysis

The chemical reaction of Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP involves the transfer of galactose from UDP-galactose to the N-acetylglucosamine (β-GlcNAc) molecule present in the nonreducing end of acceptor glycan molecules, synthesizing the disaccharide moiety LacNAc (Galβ1-4Glc) that has a β1-4-glycosidic linkage .


Physical And Chemical Properties Analysis

The physical and chemical properties of Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP include a boiling point of 1208.0±65.0 °C and a density of 1.73±0.1 g/cm3 .

Safety And Hazards

As a biochemical reagent, Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP should be handled with care. It is intended for research use only and is not for use in patients .

Future Directions

The future directions of research on Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP could involve further exploration of its biochemical properties and potential applications in life science research .

properties

IUPAC Name

N-[(2S,3S,4R,5S,6S)-2-[(2S,3S,4S,5S,6S)-2-[(2S,3S,4R,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48N2O23/c1-10(39)33-17-27(56-31-23(45)21(43)18(40)13(6-35)52-31)19(41)14(7-36)51-29(17)57-28-20(42)15(8-37)53-32(25(28)47)55-26-16(9-38)54-30(24(46)22(26)44)50-12-4-2-11(3-5-12)34(48)49/h2-5,13-32,35-38,40-47H,6-9H2,1H3,(H,33,39)/t13-,14-,15-,16-,17-,18-,19+,20-,21-,22+,23-,24-,25-,26+,27+,28-,29-,30+,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSZRTFVRDAQGP-RMCKFCKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H]([C@@H](O[C@H]1O[C@H]2[C@H]([C@@H](O[C@H]([C@H]2O)O[C@@H]3[C@@H](O[C@H]([C@H]([C@H]3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)O)O[C@H]5[C@H]([C@H]([C@H]([C@@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48N2O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659832
Record name 4-Nitrophenyl alpha-L-allopyranosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->3)-alpha-L-allopyranosyl-(1->4)-alpha-L-gulopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

828.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP

CAS RN

148705-09-3
Record name 4-Nitrophenyl alpha-L-allopyranosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->3)-alpha-L-allopyranosyl-(1->4)-alpha-L-gulopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.